
N2-Cyclobutyl-N2-methylthiazole-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-シクロブチル-N2-メチルチアゾール-2,4-ジアミンは、分子式がC8H13N3Sである化学化合物です。これは、多様な生物活性で知られている化合物のクラスであるチアゾール誘導体です。チアゾール誘導体は、その潜在的な治療特性のために、医薬品化学においてしばしば使用されます。
準備方法
合成経路と反応条件
N2-シクロブチル-N2-メチルチアゾール-2,4-ジアミンの合成は、通常、適切な前駆体の環化を制御された条件下で行うことを伴います。一般的な方法の1つは、適切な触媒の存在下で、シクロブチルアミンとメチルチアゾール-2,4-ジアミンを反応させることを含みます。反応は通常、エタノールまたはメタノールなどの有機溶媒中で行われ、環化プロセスを促進するために、温度は60〜80℃に維持されます。
工業生産方法
N2-シクロブチル-N2-メチルチアゾール-2,4-ジアミンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、製品の一貫した品質を確保するために、大型反応器と連続フローシステムの使用が含まれます。反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されています。結晶化またはクロマトグラフィーなどの精製工程は、高純度の最終製品を得るために使用されます。
化学反応の分析
反応の種類
N2-シクロブチル-N2-メチルチアゾール-2,4-ジアミンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化して、対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、アミン誘導体を生成することができます。
置換: この化合物は、求核置換反応を起こすことができ、そこでチアゾール環は、ハロアルカンまたはアシルクロリドなどの試薬を使用して、さまざまな官能基で置換されます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム; 反応温度は約25〜50℃。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 反応温度は約0〜25℃。
置換: ハロアルカン、アシルクロリド; 反応温度は約50〜100℃。
形成される主要な製品
酸化: スルホキシド、スルホン。
還元: アミン誘導体。
置換: さまざまな置換チアゾール誘導体。
科学研究への応用
N2-シクロブチル-N2-メチルチアゾール-2,4-ジアミンは、次のようないくつかの科学研究への応用があります。
化学: より複雑なチアゾール誘導体の合成における構成要素として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性を研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
工業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
N2-Cyclobutyl-N2-methylthiazole-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N2-シクロブチル-N2-メチルチアゾール-2,4-ジアミンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、特定の酵素や受容体に結合し、その活性を調節することが知られています。この相互作用は、微生物の成長阻害や癌細胞のアポトーシス誘導など、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途や使用状況によって異なります。
類似化合物との比較
N2-シクロブチル-N2-メチルチアゾール-2,4-ジアミンは、次のような他のチアゾール誘導体と比較することができます。
- N2-シクロプロピル-N2-メチルチアゾール-2,4-ジアミン
- N2-シクロヘキシル-N2-メチルチアゾール-2,4-ジアミン
- N2-シクロブチル-N2-エチルチアゾール-2,4-ジアミン
独自性
N2-シクロブチル-N2-メチルチアゾール-2,4-ジアミンは、特定のシクロブチルおよびメチル置換によって独特です。これらの置換は、化合物の反応性、安定性、および生物学的標的との相互作用に影響を与える可能性があり、さまざまな研究および産業用途にとって貴重な化合物となります。
特性
分子式 |
C8H13N3S |
|---|---|
分子量 |
183.28 g/mol |
IUPAC名 |
2-N-cyclobutyl-2-N-methyl-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C8H13N3S/c1-11(6-3-2-4-6)8-10-7(9)5-12-8/h5-6H,2-4,9H2,1H3 |
InChIキー |
XFYSOZQGXYIUNK-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCC1)C2=NC(=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


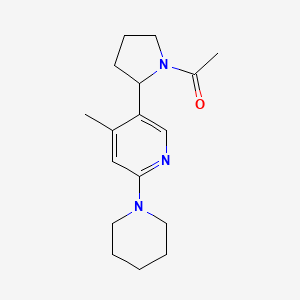
![4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11797323.png)
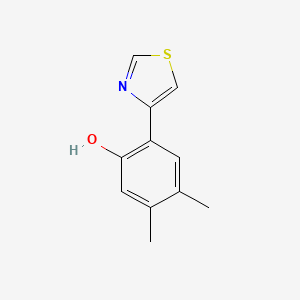
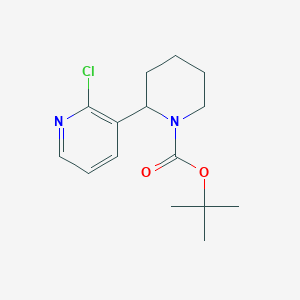
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11797341.png)
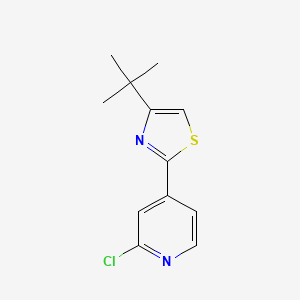
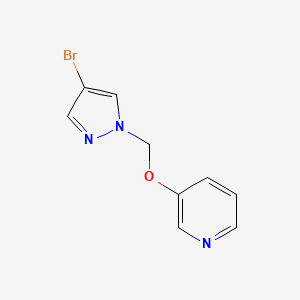
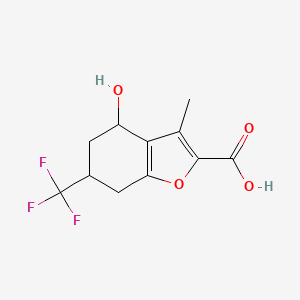
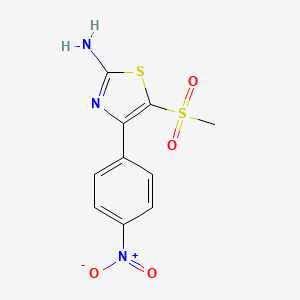

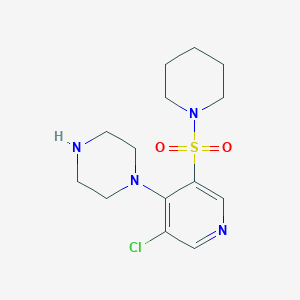
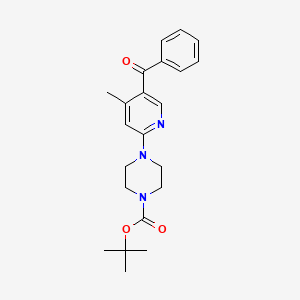
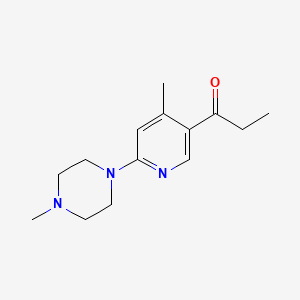
![N-Methylbenzo[d]oxazol-6-amine](/img/structure/B11797397.png)
